molecular formula C16H21NO3 B7629647 3,4-dihydro-2H-chromen-4-yl-(3,3-dimethylmorpholin-4-yl)methanone

3,4-dihydro-2H-chromen-4-yl-(3,3-dimethylmorpholin-4-yl)methanone

Cat. No.: B7629647
M. Wt: 275.34 g/mol
InChI Key: FQZPZQPFUGDRPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-dihydro-2H-chromen-4-yl-(3,3-dimethylmorpholin-4-yl)methanone is a chemical compound that belongs to the class of chromenone derivatives. It has been extensively studied for its potential applications in scientific research.

Mechanism of Action

The mechanism of action of 3,4-dihydro-2H-chromen-4-yl-(3,3-dimethylmorpholin-4-yl)methanone is not fully understood. However, it is believed to exert its biological effects through the modulation of various signaling pathways in the body. It has been found to inhibit the activity of certain enzymes and proteins that are involved in the development and progression of various diseases.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce inflammation, scavenge free radicals, and inhibit the growth of cancer cells. It has also been found to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3,4-dihydro-2H-chromen-4-yl-(3,3-dimethylmorpholin-4-yl)methanone in lab experiments is its high purity and stability. It is also relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of 3,4-dihydro-2H-chromen-4-yl-(3,3-dimethylmorpholin-4-yl)methanone. One area of research is the development of more efficient synthesis methods that can yield higher purity products. Another area of research is the investigation of its potential applications in the treatment of other diseases such as diabetes and cardiovascular disease. Additionally, more studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
In conclusion, this compound is a promising compound with a wide range of potential applications in scientific research. Its unique chemical structure and biological activities make it an attractive target for further study. With continued research, this compound may one day be used to develop new treatments for a variety of diseases.

Synthesis Methods

The synthesis of 3,4-dihydro-2H-chromen-4-yl-(3,3-dimethylmorpholin-4-yl)methanone involves the condensation of 3,4-dihydro-2H-chromen-4-ol with 3,3-dimethylmorpholine-4-carboxaldehyde in the presence of a catalyst. The reaction takes place under mild conditions and yields a high purity product.

Scientific Research Applications

3,4-dihydro-2H-chromen-4-yl-(3,3-dimethylmorpholin-4-yl)methanone has been extensively studied for its potential applications in scientific research. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. It has also been studied for its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Properties

IUPAC Name

3,4-dihydro-2H-chromen-4-yl-(3,3-dimethylmorpholin-4-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3/c1-16(2)11-19-10-8-17(16)15(18)13-7-9-20-14-6-4-3-5-12(13)14/h3-6,13H,7-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQZPZQPFUGDRPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COCCN1C(=O)C2CCOC3=CC=CC=C23)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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